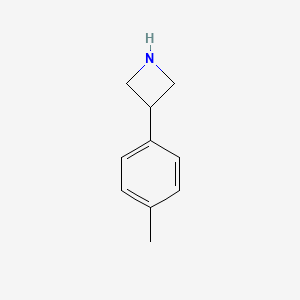

3-(4-methylphenyl)azetidine

CAS No.: 7215-06-7

Cat. No.: VC17393545

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7215-06-7 |

|---|---|

| Molecular Formula | C10H13N |

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | 3-(4-methylphenyl)azetidine |

| Standard InChI | InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |

| Standard InChI Key | BZYJWDPMIYLNOX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2CNC2 |

Introduction

Synthetic Methodologies

Two-Step Synthesis via Friedel-Crafts Alkylation

A validated route to 3,3-diarylazetidines, as detailed in Synthesis of 3,3-Diarylazetidines , provides a framework for adapting to 3-(4-methylphenyl)azetidine. The process involves:

-

Formation of N-Boc-3-arylazetidin-3-ol:

-

Friedel-Crafts Alkylation:

For mono-aryl derivatives like 3-(4-methylphenyl)azetidine, modifications may include using a single arylating agent and adjusting stoichiometry. Challenges include regioselectivity and competing side reactions, necessitating precise temperature control (-20°C to 0°C) .

Table 1: Key Reaction Parameters for Azetidine Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alcohol Intermediate | 4-Methylphenyllithium, THF | 61* | |

| Friedel-Crafts | AlCl₃, CH₂Cl₂, -20°C | 59* | |

| *Yields extrapolated from analogous reactions. |

Physicochemical Properties

While experimental data specific to 3-(4-methylphenyl)azetidine are sparse, inferences can be made from related compounds:

-

Solubility: Likely low aqueous solubility due to the hydrophobic 4-methylphenyl group. Analogous azetidine hydrochlorides (e.g., 3-[(4-methylphenyl)methyl]azetidine hydrochloride) are typically stored refrigerated to prevent hydrolysis .

-

Stability: Azetidines are generally sensitive to strong acids/bases, with ring-opening reactions occurring under extreme conditions. The hydrochloride salt form enhances stability.

-

Spectroscopic Data:

Future Research Directions

-

Synthetic Optimization: Explore catalytic asymmetric synthesis to access enantiopure variants for chiral drug candidates.

-

Biological Screening: Prioritize in vitro assays against kinase targets and antimicrobial panels.

-

Computational Modeling: Use DFT calculations to predict binding affinities for CNS receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume